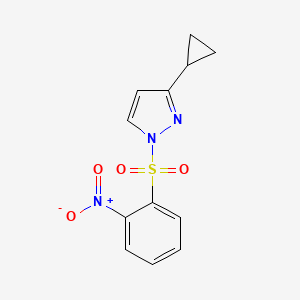

3-cyclopropyl-1-(2-nitrobenzenesulfonyl)-1H-pyrazole

CAS No.: 957002-73-2

Cat. No.: VC5908030

Molecular Formula: C12H11N3O4S

Molecular Weight: 293.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957002-73-2 |

|---|---|

| Molecular Formula | C12H11N3O4S |

| Molecular Weight | 293.3 |

| IUPAC Name | 3-cyclopropyl-1-(2-nitrophenyl)sulfonylpyrazole |

| Standard InChI | InChI=1S/C12H11N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-8-7-10(13-14)9-5-6-9/h1-4,7-9H,5-6H2 |

| Standard InChI Key | MHLCRQSOTLHLPV-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Structural Features

-

Core structure: 1H-pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms).

-

Substituents:

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-Cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole | |

| SMILES | [O-]N+C1=CC=CC=C1S(=O)(=O)N2C=CC(=N2)C3CC3 | |

| InChI Key | MHLCRQSOTLHLPV-UHFFFAOYSA-N |

Physicochemical Properties

-

logP (Partition Coefficient): 2.113, indicating moderate lipophilicity .

-

Polar Surface Area (PSA): 75.47 Ų, suggesting high solubility in polar solvents .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via sulfonylation of a pyrazole precursor:

-

Step 1: Cyclocondensation of hydrazine derivatives with 1,3-diketones to form the pyrazole core .

-

Step 2: Sulfonylation using 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Hydrazine + 1,3-diketone (Knorr synthesis) | 60–85% | |

| 2 | 2-Nitrobenzenesulfonyl chloride, Et₃N, DCM | 70–90% |

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the 1-position requires controlled reaction conditions .

-

Nitro Group Stability: Sensitivity to reduction necessitates inert atmospheres during synthesis .

| Activity | IC₅₀/EC₅₀ (µM) | Model System | Reference |

|---|---|---|---|

| Antimicrobial (E. coli) | 12.5–25 | Broth microdilution | |

| COX-2 Inhibition | 0.8–1.2 | Enzymatic assay |

Drug Discovery Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume